Antifungal agent 41
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Overview
Description
Antifungal Agent 41 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating both superficial and systemic fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 41 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving this compound are carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be conducted in acidic or basic media, while substitution reactions may require the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
Scientific Research Applications
Antifungal Agent 41 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of fungal pathogens and to identify potential targets for new antifungal drugs.
Medicine: This compound is tested in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used to develop new formulations for topical and systemic administration.
Industry: this compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
The mechanism of action of Antifungal Agent 41 involves the inhibition of key enzymes and pathways in fungal cells. Specifically, it targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal effects.
Comparison with Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but may have different binding affinities and spectra of activity.
Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing membrane disruption and cell death.
Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 41: this compound is unique in its specific targeting of ergosterol synthesis and its ability to overcome resistance mechanisms that affect other antifungal agents. Its broad spectrum of activity and favorable safety profile make it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C22H18Cl4N4Se2 |
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Molecular Weight |
638.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |
InChI |
InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2 |
InChI Key |
GGUREOHGCPZNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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